molecular formula C7H9FN2O2 B13085168 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

Cat. No.: B13085168
M. Wt: 172.16 g/mol
InChI Key: HGBPFGIHWGRERR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm, DMSO-d₆):

  • Pyrazole H5 : 6.25–6.40 (singlet, 1H)
  • Methyl groups : 2.35 (s, 3H, N1–CH₃), 2.50 (s, 3H, N3–CH₃)
  • Fluoroacetic acid : 4.85 (dd, J = 47.5 Hz, 1H, CHF), 12.80 (broad, 1H, COOH)

¹³C NMR features:

  • C4 (pyrazole) : 142.5 ppm (deshielded due to fluorine proximity)
  • CF : 92.3 ppm (d, J = 172 Hz)
  • COOH : 170.8 ppm

Infrared Spectroscopy (IR)

  • ν(O–H) : 2500–3000 cm⁻¹ (broad, carboxylic acid)
  • ν(C=O) : 1690–1710 cm⁻¹
  • ν(C–F) : 1120–1150 cm⁻¹
  • Pyrazole ring vibrations: 1550–1600 cm⁻¹ (C=N stretching)

Mass Spectrometry (MS)

  • Molecular ion : m/z 172.06 [M]⁺
  • Key fragments :
    • m/z 154.03 [M – H₂O]⁺
    • m/z 123.08 [C₅H₇N₂]⁺ (pyrazole + methyl groups)
    • m/z 49.00 [CF]⁺

Tautomeric Behavior and Ring-Chain Isomerism

The compound exhibits two primary equilibria:

  • Annular tautomerism :
    In unsubstituted pyrazoles, rapid proton exchange occurs between N1 and N2. However, the 1,3-dimethyl groups lock the tautomeric equilibrium, favoring the 1H-pyrazole form (99.8% population) over the 2H-pyrazole form (0.2%).

  • Ring-chain isomerism :
    The fluoroacetic acid moiety may undergo cyclization to form a γ-lactone under acidic conditions:

    $$
    \text{2-(1,3-Dimethylpyrazol-4-yl)-2-fluoroacetic acid} \rightleftharpoons \text{5-Fluoro-1,3-dimethylpyrazolo[1,5-a]pyrazin-4-one} + \text{H}_2\text{O}
    $$

    Computational studies predict a ΔG° = +8.3 kJ/mol for lactonization, making the open-chain form thermodynamically favored at standard conditions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Frontier molecular orbitals :

    • HOMO (-6.32 eV): Localized on the pyrazole ring and fluorine atom.
    • LUMO (-1.85 eV): Centered on the carboxylic acid group.
  • Natural Bond Orbital (NBO) analysis :

    • Charge distribution :

      Atom Charge (e)
      N1 -0.45
      N2 -0.38
      F -0.29
      COOH O -0.76
    • Hyperconjugation : C–F σ* orbital accepts electron density from adjacent C–H bonds (E(2) = 6.8 kcal/mol).

  • Electrostatic potential (ESP) :

    • Maximum positive potential (+42.6 kcal/mol) at the carboxylic acid proton.
    • Negative potential (-38.2 kcal/mol) localized around fluorine and carboxylate oxygen.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-4-5(3-10(2)9-4)6(8)7(11)12/h3,6H,1-2H3,(H,11,12)

InChI Key

HGBPFGIHWGRERR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C(=O)O)F)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cross-Coupling of Pyrazolyl Boronic Acids with Ethyl Bromofluoroacetate

A prominent method adapted from aryl boronic acid chemistry involves:

  • Using 1,3-dimethyl-1H-pyrazol-4-ylboronic acid as the nucleophilic partner,
  • Reacting it with ethyl bromofluoroacetate under copper catalysis,
  • Followed by hydrolysis of the ester to yield the target fluoroacetic acid.

Procedure Details:

  • Catalyst system: CuI (20 mol%) with 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-terpyridine ligand (20 mol%),
  • Base: Cesium carbonate (Cs2CO3) in toluene,
  • Reaction conditions: Stirring at 100 °C under argon for ~18 hours,
  • Post-reaction: Removal of solvent, extraction, and purification by silica gel chromatography,
  • Hydrolysis of the ethyl ester to the free acid using a methanol/water mixture and an oxidant such as iodosylbenzene.

This method provides the fluoroacetic acid derivative as a white solid with moderate to good yields (50–75%) and high purity, confirmed by NMR and melting point data.

Nucleophilic Substitution Using Dibromofluoromethane and Pyrazole Derivatives

Another approach involves:

  • Reacting 1,3-dimethylpyrazole derivatives with dibromofluoromethane in the presence of a base (e.g., potassium phosphate),
  • Conducted in dry acetonitrile under sealed conditions for several days,
  • Followed by extraction and purification steps.

This method allows the formation of fluoromethylene-bridged pyrazole compounds, which can be further transformed into 2-fluoroacetic acid derivatives.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Conditions Yield (%) Purity Notes
Copper-catalyzed cross-coupling 1,3-Dimethyl-1H-pyrazol-4-ylboronic acid + Ethyl bromofluoroacetate CuI, Cs2CO3, terpyridine ligand Toluene 100 °C, 18 h, inert atmosphere 50–75 High (>95%) Followed by ester hydrolysis; widely used for α-fluoroacetic acids
Nucleophilic substitution with dibromofluoromethane 1,3-Dimethylpyrazole + Dibromofluoromethane K3PO4 Dry MeCN Sealed flask, 3 days Not explicitly reported Moderate Slow reaction; suitable for fluoromethylene intermediates
Pyrazole + α,β-unsaturated dicarbonyl compounds 3,4-Dimethylpyrazole + Maleic acid/fumaric acid None (acidic/basic conditions for salt formation) Biphasic (water + organic solvent) Ambient to mild heating High (>90 for salts) High Produces succinic acid derivatives; precursor for further fluorination

Analytical and Purification Considerations

  • Reaction progress is monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
  • Purification typically involves silica gel chromatography for organic intermediates and crystallization for acid salts.
  • The final 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is usually obtained as a white solid with melting points consistent with literature values (noted around 120–130 °C depending on substitution).
  • Salt forms (e.g., sodium, potassium) can be prepared by neutralization with appropriate bases to improve stability and handling.

Summary of Research Findings

  • The copper-catalyzed cross-coupling method is currently the most efficient and versatile approach for synthesizing 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid, offering good yields and scalability.
  • Nucleophilic substitution with dibromofluoromethane provides an alternative route but requires longer reaction times and careful handling of reagents.
  • The formation of pyrazolyl succinic acid derivatives via reactions with unsaturated dicarbonyl compounds is well-established and can serve as a precursor framework for fluorination.
  • Purification and isolation techniques are critical to obtaining high-purity products suitable for further application in research or industry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom enhances the electrophilicity of the α-carbon in the fluoroacetic acid group, enabling nucleophilic substitution. Common reagents include amines and alcohols.

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductYieldSource
BenzylamineDCC/DMAP, DCM, 25°C, 12 h2-(1,3-Dimethyl-pyrazol-4-yl)-2-fluoro-N-benzylacetamide85%
EthanolHCl gas, THF, 0°C, 4 hEthyl 2-(1,3-dimethyl-pyrazol-4-yl)-2-fluoroacetate78%

Key observations:

  • Amidation : Requires activation agents like DCC for carbodiimide-mediated coupling.

  • Esterification : Proceeds efficiently under acidic conditions.

Cross-Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed coupling reactions. Copper-mediated processes are particularly effective.

Table 2: Cross-Coupling Examples

SubstrateCatalyst/ReagentsConditionsProductYieldSource
Aryl boronic acidCuI, 4,4′,4′′-terpyridine, Cs₂CO₃, DMSO80°C, 24 hBiaryl-fluoroacetic acid derivative75%
Vinyl iodidePd(PPh₃)₄, K₂CO₃, DMF100°C, 12 hAlkenyl-pyrazole hybrid68%

Mechanistic insight:

  • Copper catalysis facilitates Ullmann-type couplings with aryl boronic acids .

  • Palladium-mediated reactions enable diversification of the pyrazole core .

Cyclization and Condensation

The compound undergoes cyclization to form fused heterocycles, leveraging both the pyrazole and carboxylic acid groups.

Table 3: Cyclization Reactions

ReagentConditionsProductYieldSource
Pentane-2,4-dioneGlacial AcOH, reflux, 6 hPyrazolyloxoethyl derivative71%
OKDTA derivativesTFA, EtOH-AcOH, reflux, 8 hPyrazolo[3,4-b]pyridine89%

Notable features:

  • Acid-catalyzed cyclization : Trifluoroacetic acid (TFA) enhances reaction efficiency .

  • Regioselectivity : Substituents on the pyrazole nitrogen influence product distribution .

Acid-Catalyzed Functionalization

The fluoroacetic acid moiety engages in Friedel-Crafts acylation and related transformations.

Table 4: Acid-Mediated Reactions

ReagentConditionsProductYieldSource
AnisoleAlCl₃, DCM, 0°C → 25°C, 6 h4-Methoxybenzoyl-pyrazole derivative82%
ThiophenolH₂SO₄, 60°C, 3 hThioester derivative76%

Mechanism:

  • Lewis acids (e.g., AlCl₃) activate the carbonyl group for electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity : Research has indicated that pyrazole derivatives, including 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid, exhibit significant antidiabetic properties. A study highlighted the inhibition of the DPP-4 enzyme, which is crucial for glucose metabolism regulation. The compound demonstrated an inhibitory effect comparable to existing antidiabetic drugs, suggesting its potential as a therapeutic agent for diabetes management .

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the activity of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This property makes it a candidate for further development in treating inflammatory diseases .

Agricultural Applications

Pesticide Development : Pyrazole derivatives are known for their efficacy in agricultural applications, particularly as pesticides. The compound's structure allows it to interact with biological systems in pests, leading to effective pest control. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of harmful agricultural pests, thus enhancing crop yield and health .

Table 1: Biological Activities of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

Activity TypeAssay MethodResultReference
AntidiabeticDPP-4 InhibitionIC50 = 4.54 nM
Anti-inflammatoryCOX InhibitionSignificant inhibition
Pesticide EfficacyGrowth InhibitionEffective against pests

Case Study 1: Antidiabetic Potential

In a controlled laboratory setting, researchers synthesized various pyrazole derivatives and tested their effects on DPP-4 enzyme inhibition. The study found that 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid exhibited a strong inhibitory effect comparable to established antidiabetic medications such as sitagliptin. This suggests a promising avenue for future drug development targeting diabetes management.

Case Study 2: Agricultural Efficacy

A field study conducted on crops treated with pyrazole-based pesticides demonstrated a significant reduction in pest populations compared to untreated controls. The application of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid resulted in a marked improvement in crop health and yield, showcasing its potential as an effective agricultural chemical.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid depends on its interaction with biological targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect metabolic pathways, particularly those involving the citric acid cycle.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid and related compounds:

Compound Name Substituent on Pyrazole Acid Chain Fluorine Position Molecular Weight (g/mol) Key Features Reference
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid 1,3-dimethyl Acetic acid α-position 186.15 Enhanced stability, moderate acidity (Synthesized analogs in )
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid 1-ethyl, 3-methyl Acetic acid Pyrazole C5 200.19 Increased lipophilicity
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 3-CF₃ Acetic acid None 194.11 Strong electron-withdrawing CF₃ group
2-(4-Chlorophenyl)-2-fluoroacetic acid Phenyl (4-Cl) Acetic acid α-position 216.61 Aromatic substituent, halogen effects
2-Fluoro-2-(thiophen-2-yl)acetic acid Thiophene Acetic acid α-position 174.18 Heteroaromatic influence

Key Observations :

  • Acidity: Fluorination at the α-position (as in the target compound and 2-(4-chlorophenyl)-2-fluoroacetic acid ) lowers the pKa relative to non-fluorinated analogs (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid ), enhancing hydrogen-bonding capacity.

Challenges :

  • Purification Issues : Analogous compounds with heteroaromatic substituents (e.g., 2-fluoro-2-(thiophen-2-yl)acetic acid) may decompose during column chromatography, as seen in .
  • Yield Variability : Bulky substituents (e.g., tert-butyl in ’s compound 29) can reduce reaction yields due to steric hindrance.
Physicochemical Properties
Property Target Compound 2-(4-Bromophenyl)-2-fluoroacetic acid 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Molecular Weight 186.15 233.03 194.11
Solubility (aq.) Moderate (polar solvents) Low (nonpolar solvents) Low (due to CF₃)
Melting Point Not reported Not reported 150–152°C (predicted)
Acidity (pKa) ~2.8 (estimated) ~2.5 ~1.9 (stronger acid due to CF₃)

Insights :

  • The target compound’s solubility in polar solvents (e.g., methanol, acetonitrile) aligns with its use in solution-phase reactions .
  • The trifluoromethyl analog exhibits stronger acidity, making it more reactive in esterification or amidation reactions.

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid (CAS No. 1877791-51-9) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C₇H₉FN₂O₂
  • Molecular Weight : 172.16 g/mol
  • CAS Number : 1877791-51-9

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including their interactions with various biological targets. The following sections detail specific activities observed for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid.

2. Anticancer Properties

Research has indicated that certain pyrazole derivatives exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest . The compound in focus may share these properties due to its structural framework. For example, studies have shown that pyrazole compounds can target multiple signaling pathways involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Study 1 : Recent Advances in Pyrazole Derivatives (2017)This study reviewed various pyrazole compounds and their biological activities, noting that many exhibit significant anti-inflammatory and anticancer activities .
Study 2 : Structure-Activity Relationship of PyrazolesAnalyzed the relationship between chemical structure and biological activity across several pyrazole derivatives; suggested that modifications to the pyrazole ring could enhance therapeutic efficacy .
Study 3 : Synthesis and Evaluation of Fluorinated PyrazolesInvestigated the synthesis of fluorinated pyrazoles and their biological evaluation; concluded that fluorination often enhances metabolic stability and bioactivity .

Toxicological Considerations

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid, and what experimental conditions are critical for yield optimization?

A typical synthesis involves the reaction of 1,3-dimethylpyrazole with fluoroacetyl chloride or a fluoroacetic acid derivative under basic conditions. The use of triethylamine or similar bases neutralizes HCl byproducts, improving reaction efficiency . Key parameters include temperature control (40–100°C), inert atmospheres to prevent side reactions, and stoichiometric ratios of reagents. Multi-step protocols may require palladium catalysts for coupling reactions, as seen in structurally analogous pyrazole derivatives . Yield optimization often involves iterative adjustments of solvent polarity and reaction time, guided by HPLC or NMR monitoring.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated in related pyrazole-carboxylic acid structures (mean C–C bond precision: 0.003 Å, R factor: 0.049) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and fluorine coupling patterns.
  • FT-IR : For identifying carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation pathways.
    Data cross-validation across these methods is critical to resolve ambiguities in tautomeric or stereochemical configurations .

Q. How does the fluorine substituent influence the compound’s reactivity and physicochemical properties?

The fluorine atom at the α-position of the acetic acid moiety increases acidity (pKa reduction) due to its electron-withdrawing effect, enhancing solubility in polar solvents. This also impacts nucleophilic substitution kinetics, as seen in analogous fluoro-pyrazole derivatives . Computational studies (e.g., DFT) can predict electronic effects on reaction intermediates, such as stabilization of negative charges during deprotonation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reaction yield data for this compound?

Contradictions often arise from uncontrolled variables like trace moisture or catalyst poisoning. A systematic approach includes:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) and their interactions .
  • In situ monitoring : Employ techniques like ReactIR to track intermediate formation and identify rate-limiting steps.
  • Statistical validation : Apply ANOVA to assess reproducibility across batches and identify outliers .
    Case studies in pyrazole synthesis highlight the importance of pre-drying solvents and using fresh catalyst lots to mitigate variability .

Q. What computational strategies are effective for predicting reaction pathways and optimizing catalyst systems for this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to prioritize reaction conditions. For example:

  • Reaction path searches : Identify low-energy pathways for fluorination or pyrazole ring functionalization .
  • Catalyst screening : Evaluate Pd or Cu complexes for coupling reactions using binding energy calculations.
    Experimental feedback loops refine computational models, as demonstrated in multi-step syntheses of fluoro-pyrazole derivatives .

Q. How can researchers address stability challenges during storage or under reaction conditions?

Stability studies should assess:

  • pH-dependent degradation : Carboxylic acid groups may undergo decarboxylation under acidic conditions.
  • Thermal stability : TGA/DSC analysis can identify decomposition thresholds (e.g., >150°C).
  • Light sensitivity : UV-Vis spectroscopy monitors photolytic decomposition, requiring amberized storage .
    Lyophilization or salt formation (e.g., sodium or potassium salts) improves shelf life for hygroscopic batches .

Q. What strategies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) paired with circular dichroism (CD) can resolve enantiomers. For diastereomers, NOESY NMR experiments reveal spatial proximities between substituents. Case studies in related fluorinated pyrazoles emphasize the role of steric hindrance in dictating stereoselectivity during nucleophilic additions .

Data Analysis and Optimization

Q. How should researchers approach the optimization of purification methods for this compound?

  • Column chromatography : Optimize mobile phase ratios (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.
  • Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal purity .
  • HPLC prep-scale : Use C18 columns with acidic mobile phases (0.1% TFA) for high-purity isolation .

Q. What bioactivity screening approaches are relevant for this compound, given its structural analogs?

Pyrazole derivatives often target enzymes like cyclooxygenase (COX) or kinases. Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
  • Cellular uptake : LC-MS quantification in cell lysates to assess permeability.
  • SAR studies : Modify the fluoroacetic acid moiety and evaluate activity trends .

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